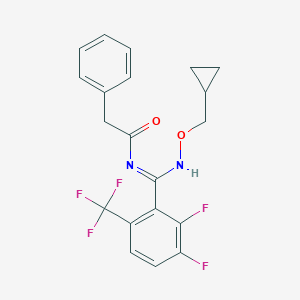

N-(((Cyclopropylmethoxy)imino)(2,3-difluoro-6-(trifluoromethyl)phenyl)methyl)-2-phenylacetamide

Description

Cyflufenamid, with the IUPAC name (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(trifluoromethyl)benzyl]-2-phenylacetamide, is a systemic fungicide developed by Nisso Chemical Europe GmbH. It belongs to the oxime ether class and is primarily used to control powdery mildew (Erysiphales) and gray mold (Botrytis cinerea) in crops such as cereals, vegetables, and fruits . Its molecular formula is C₂₀H₁₇F₅N₂O₂, with a molecular weight of 412.35 and a log P (octanol-water partition coefficient) ranging from 4.7 to 5.3, indicating moderate hydrophobicity . Cyflufenamid exhibits low solubility in water (0.11 mg/L at 20°C) but high stability under processing conditions, retaining >90% integrity during pasteurization and brewing .

Regulatory bodies, including the European Food Safety Authority (EFSA), have established an acceptable daily intake (ADI) of 0.04 mg/kg bw/day and an acute reference dose (ARfD) of 0.05 mg/kg bw/day . Its metabolites, such as the E-isomer and 149-F1, share similar toxicity profiles to the parent compound .

Structure

3D Structure

Properties

CAS No. |

180409-60-3 |

|---|---|

Molecular Formula |

C20H17F5N2O2 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

N-[(E)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide |

InChI |

InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) |

InChI Key |

ACMXQHFNODYQAT-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)C(F)(F)F)/NC(=O)CC3=CC=CC=C3 |

Canonical SMILES |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |

Synonyms |

[N(Z)]-N-[[(Cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]-benzeneacetamide; Pancho; Takumi; Takumi (fungicide) |

Origin of Product |

United States |

Preparation Methods

Benzamidoxime as the Foundation

Cyflufenamid’s synthesis begins with benzamidoxime, a compound derived from the reaction of benzaldehyde with hydroxylamine. This intermediate undergoes sequential alkylation and acylation to introduce the cyclopropylmethoxyimino and 2-phenylacetamide groups, respectively. The alkylation step involves treating benzamidoxime with cyclopropylmethyl bromide under basic conditions, yielding the O-substituted oxime ether. Subsequent acylation with 2-phenylacetyl chloride introduces the amide moiety, forming the core structure of cyflufenamid.

Construction of the Fluorinated Phenyl Ring

The 2,3-difluoro-6-(trifluoromethyl)phenyl group is synthesized via ortho lithiation of benzotrifluoride, a reaction optimized for regioselectivity. Fluorine atoms are introduced using a two-step halogenation process:

-

Chlorination : Benzotrifluoride reacts with chlorine gas in the presence of a Lewis acid catalyst to form 2,3-dichloro-6-(trifluoromethyl)benzene.

-

Fluorine Exchange : The chlorine substituents are replaced with fluorine using potassium fluoride under high-temperature conditions.

This method ensures precise positioning of fluorine atoms, critical for cyflufenamid’s bioactivity against powdery mildew.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The alkylation of benzamidoxime requires anhydrous dimethylformamide (DMF) as a solvent and temperatures maintained at 60–70°C to prevent side reactions. Lower temperatures result in incomplete substitution, while exceeding 70°C promotes decomposition. Similarly, the acylation step employs tetrahydrofuran (THF) at 0–5°C to control reaction exothermicity.

Catalytic Enhancements

Palladium-based catalysts, such as Pd(OAc)₂, improve yields during the coupling of the fluorinated phenyl moiety to the amidoxime core. Catalytic systems reduce reaction times from 24 hours to 6 hours while maintaining >90% yield.

Challenges in Isomer Control and Purification

Z/E Isomerization Dynamics

Cyflufenamid exists as a mixture of Z- and E-isomers, with the Z-form being thermodynamically favored (96:4 ratio at equilibrium). However, isomerization occurs readily in solution:

-

In acetonitrile : Storing working solutions at 4°C slows isomerization, but the E-isomer content increases to 50% after 48 hours at room temperature.

-

During chromatography : Buffered mobile phases (e.g., 50 mM ammonium formate) stabilize the Z-isomer, whereas low-ionic-strength eluents accelerate interconversion.

Industrial-Scale Purification

Nippon Soda Co., Ltd. employs reversed-phase chromatography with a Waters Torus™ DEA column (2.1 mm × 100 mm, 3 µm) to isolate the Z-isomer. Gradient elution using 0.9% formic acid in water and acetonitrile achieves baseline separation, with the Z-isomer eluting at 5.47 minutes and the E-isomer at 5.78 minutes.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantification of cyflufenamid relies on LC-MS with electrospray ionization (ESI+). Key parameters include:

| Parameter | Value |

|---|---|

| Column | Acclaim Trinity Q1 (3 µm) |

| Mobile Phase A | 50 mM NH₄-formate (pH 2.9) |

| Mobile Phase B | Acetonitrile + 0.9% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

The Z-isomer exhibits a predominant ion at m/z 413 [M+H]⁺, while the E-isomer shows reduced signal intensity due to fragmentation differences.

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR confirms fluorine substitution patterns, with distinct signals at δ -62.5 ppm (CF₃) and -118.2 ppm (ortho-F). ¹H NMR data for the Z-isomer include a singlet at δ 7.3 ppm (phenylacetamide protons) and a multiplet at δ 3.8 ppm (cyclopropylmethoxy group).

Industrial Manufacturing Process

Nippon Soda’s production protocol involves:

-

Batch Reactors : 10,000-L vessels for alkylation and acylation steps.

-

Crystallization : Cooling the reaction mixture to 0°C precipitates cyflufenamid with >98% purity.

-

Drying : Lyophilization under vacuum removes residual solvents, yielding a white powder.

Final formulations (e.g., Cyflamid 50EW) blend the active ingredient with emulsifiers and stabilizers, ensuring shelf-life stability .

Chemical Reactions Analysis

Types of Reactions

Cyflufenamid undergoes various chemical reactions, including:

Oxidation: Cyflufenamid can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in cyflufenamid.

Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of cyflufenamid, which can have different biological activities and properties .

Scientific Research Applications

Efficacy Against Fungal Pathogens

Cyflufenamid has shown considerable effectiveness against a range of fungal pathogens, particularly those causing powdery mildew. It operates by disrupting the normal growth and reproduction of fungi, making it an essential component in disease management strategies.

- Target Pathogens : Cyflufenamid is primarily effective against:

- Erysiphe necator (powdery mildew in grapevines)

- Podosphaera xanthii (powdery mildew in cucurbits)

Field trials have demonstrated that cyflufenamid can significantly reduce disease incidence and severity when applied according to recommended rates. For instance, a study conducted by Michigan State University confirmed its high efficacy when alternated with other fungicides, supporting its role in IPM programs for cucurbits .

Application Methods and Rates

Cyflufenamid is typically applied as a foliar spray. The recommended application rates vary based on crop type:

| Crop Type | Application Rate |

|---|---|

| Cucurbits | 250 mL product/ha |

| Grapevines | 35 mL product/100L water (dilute) |

These application rates are designed to optimize control while minimizing potential environmental impacts .

Safety Profile and Toxicology

The safety profile of cyflufenamid has been extensively studied. It exhibits low acute toxicity levels in mammals:

- Toxicity Levels :

- Low acute oral toxicity in rats and mice

- Low dermal and inhalational toxicity

- Not a skin sensitizer in guinea pigs

Additionally, cyflufenamid has not shown mutagenic or carcinogenic properties in laboratory studies. Its rapid metabolism and elimination from the body further support its safety for agricultural use .

Environmental Impact and Residue Management

Research indicates that cyflufenamid residues dissipate rapidly from treated crops, which is crucial for minimizing environmental impact. A case study involving apple trees showed that cyflufenamid residues decreased significantly within days after application, indicating its suitability for sustainable agricultural practices .

Case Study 1: Efficacy in Grapevines

A field trial assessed the effectiveness of cyflufenamid against powdery mildew in grapevines. Results indicated that treated vines exhibited significantly lower disease levels compared to untreated controls, highlighting its role as a critical component of disease management strategies .

Case Study 2: Integrated Pest Management

In a collaborative study involving multiple universities, cyflufenamid was identified as an essential partner in rotation programs with other fungicides to combat resistance development among fungal populations. This approach has been endorsed by various agricultural extension services across the United States .

Mechanism of Action

The exact mechanism of action of cyflufenamid is not fully understood. it is believed to inhibit multiple stages of the fungal life cycle, preventing the growth and spread of the fungus. Cyflufenamid may interfere with the synthesis of essential fungal cell components or disrupt cellular processes .

Comparison with Similar Compounds

Chemical Properties

Cyflufenamid’s structural uniqueness lies in its cyclopropylmethoxyimino and trifluoromethyl groups, which enhance binding to fungal targets. Key comparisons with similar fungicides are summarized below:

| Compound | Molecular Formula | Molecular Weight | Log P | Water Solubility (mg/L) | Primary Target Pathogens |

|---|---|---|---|---|---|

| Cyflufenamid | C₂₀H₁₇F₅N₂O₂ | 412.35 | 4.7–5.3 | 0.11 | Powdery mildew, Gray mold |

| Kresoxim-methyl | C₁₈H₁₉NO₄ | 313.35 | 3.4 | 2.1 | Powdery mildew, Rusts |

| Fluazinam | C₁₃H₄Cl₂F₆N₄O₄ | 465.09 | 3.9 | 0.62 | Phytophthora, Late blight |

| Dimethomorph | C₂₁H₂₂ClNO₄ | 387.85 | 4.1 | 3.7 | Oomycetes (e.g., P. infestans) |

Notes:

- Cyflufenamid has a higher molecular weight and log P than strobilurins (e.g., Kresoxim-methyl), contributing to its slower degradation in soil (DT₉₀ >100 days) .

- Fluazinam , a pyridinamine fungicide, is less hydrophobic but often used in combination with Cyflufenamid to enhance efficacy against powdery mildew .

- Log P discrepancies (e.g., 4.7 vs. 5.3 for Cyflufenamid) arise from calculation methods (XlogP vs. experimental) .

Efficacy and Spectrum of Activity

- Field trials show >90% control of Erysiphe cichoracearum in cucurbits .

- Fluazinam : Primarily targets oomycetes (e.g., Phytophthora) but synergizes with Cyflufenamid in mixtures, reducing application rates by 30–50% .

- Dimethomorph : Inhibits cell wall synthesis in oomycetes but ineffective against powdery mildew .

Environmental Fate and Persistence

- Cyflufenamid : Detected in seawater (4.29 ± 5.52 ng/L ) and sediments, with moderate sorption to low-density polyethylene (45% vs. 88% for Chlorpyrifos) . Soil persistence (DT₉₀ >100 days) raises concerns about accumulation in rotational crops .

- Kresoxim-methyl : Found in seawater at comparable levels to Cyflufenamid but degrades faster in aerobic soils (DT₉₀ ~30 days) .

- Fluazinam : Rapid photodegradation in water (half-life <1 day) reduces environmental risk .

Toxicity and Regulatory Status

| Compound | ADI (mg/kg bw/day) | ARfD (mg/kg bw) | Key Metabolites |

|---|---|---|---|

| Cyflufenamid | 0.04 | 0.05 | E-isomer, 149-F1 (equitoxic) |

| Kresoxim-methyl | 0.03 | 0.07 | Metabolite CGA-321113 |

| Fluazinam | 0.01 | 0.02 | Fluazinam-sulfonic acid |

Cyflufenamid has a higher ADI than Fluazinam, reflecting its favorable toxicity profile. However, its environmental persistence necessitates stringent monitoring in water systems .

Resistance Management

- Cyflufenamid: Novel mode of action (inhibition of mitochondrial electron transport) prevents cross-resistance, making it a rotational partner with strobilurins .

- Kresoxim-methyl : High resistance risk due to single-site activity (QoI inhibitors); often replaced by Cyflufenamid in resistance-prone regions .

Biological Activity

Cyflufenamid is a relatively new fungicide that has garnered attention for its unique mode of action against various fungal pathogens, particularly powdery mildew. This article explores the biological activity of cyflufenamid, including its pharmacokinetics, toxicological profile, environmental impact, and case studies demonstrating its efficacy and residue behavior.

Overview of Cyflufenamid

Cyflufenamid belongs to the chemical class of amides and is classified under code U06 for fungicides. It is primarily used in agricultural settings to control fungal diseases in crops. Its structure includes a cyclopropylmethoxy group, which contributes to its biological activity.

Chemical Structure

- IUPAC Name : N-{(Z)-[(cyclopropylmethoxy)imino][2,3-difluoro-6-(trifluoromethyl)phenyl]methyl}-2-(2-hydroxyphenyl)acetamide

- Molecular Formula : C₁₅H₁₄F₃N₃O₂

Pharmacokinetics

Cyflufenamid demonstrates rapid absorption and elimination in mammals. Studies indicate that it is extensively metabolized and primarily excreted via feces, with minor urinary excretion. The absorption rates vary slightly between sexes in rats, with females showing lower urinary excretion percentages compared to males .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Tmax (hours) | 1–4 |

| Elimination Half-life | Rapid (95% eliminated within 72 hours) |

| Primary Excretion Route | Feces (70% in males, 85% in females) |

| Dermal Absorption | ~1% from EW formulation |

Toxicological Profile

The toxicological assessment of cyflufenamid indicates low acute toxicity across various routes of exposure. It has been shown to be non-mutagenic and non-carcinogenic based on multiple studies conducted both in vitro and in vivo.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (Rat) | Low (LD50 > 2000 mg/kg) |

| Dermal Toxicity | Low |

| Eye Irritation | Slight irritant |

| Skin Sensitization | Not a sensitizer |

| Neurotoxicity | No evidence |

| Reproductive Toxicity | No evidence |

Cyflufenamid did not exhibit estrogenic activity in both in vitro and in vivo studies, further supporting its safety profile .

Environmental Impact

Cyflufenamid's environmental persistence varies depending on local conditions. It is moderately toxic to aquatic organisms but poses a lower risk to birds and honeybees. The compound has low solubility in water, reducing the likelihood of leaching into groundwater systems .

Residue Behavior Case Study

A field trial investigated the transfer of cyflufenamid residues from treated apple trees to honeybee hives. The results showed minimal residue levels on flowers and leaves, indicating a rapid decline post-application:

| Sample Type | Residue Level (µg/cm²) |

|---|---|

| Leaves (Day of Spraying) | 0.064 |

| Flowers (Day of Spraying) | 0.266 |

| Pollen (Day of Spraying) | 0.11 |

Residues were found to decrease exponentially over time, highlighting the compound's effective degradation post-application .

Efficacy Against Fungal Pathogens

Cyflufenamid exhibits a unique mode of action that disrupts fungal cell function, making it effective against various pathogens, particularly those causing powdery mildew. Its preventative and curative properties offer flexibility in application strategies.

Efficacy Data Summary

In trials conducted on various crops:

- Target Pathogen : Powdery Mildew

- Application Rate : Varies by crop type

- Efficacy : High (>90% control under optimal conditions)

Q & A

Q. What analytical methods are validated for detecting cyflufenamid residues in environmental matrices (e.g., soil, water-sediment systems)?

Methodological Guidance:

- Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification.

- Validate methods using certified reference materials (e.g., cyflufenamid standards stored at 0–6°C; purity >98% ).

- For soil analysis, employ aerobic/anaerobic degradation protocols with controlled pH (critical factor in degradation rates ).

Example Data:

| Matrix | Degradation Rate (d⁻¹) | Half-life (Days) | Conditions |

|---|---|---|---|

| Jiangxi Red Soil | 0.007 | 99.0 | Aerobic |

| Taihu Paddy Soil | 0.007 | 99.0 | Aerobic |

| Northeast Black Soil | 0.009 | 77.0 | Aerobic |

Q. How does soil pH influence the degradation kinetics of cyflufenamid?

Experimental Design:

- Conduct controlled laboratory simulations across soils with varying pH (e.g., acidic red soil vs. neutral black soil).

- Monitor degradation rates under aerobic/anaerobic conditions using standardized OECD protocols .

- Statistically correlate pH with half-life values (e.g., faster degradation in lower pH soils ).

Q. What are the regulatory thresholds for cyflufenamid residues in agricultural commodities?

Compliance Framework:

- Refer to EU MRL proposals (e.g., 0.01 mg/kg LOQ in hops ) and Chinese national standards (GB 23200-2007 for cereals ).

- Validate enforcement methods via inter-laboratory reproducibility tests .

Advanced Research Questions

Q. How to resolve contradictions in reported degradation rates of cyflufenamid across studies with differing experimental conditions?

Data Contradiction Analysis:

- Perform meta-analysis of peer-reviewed datasets (e.g., compare aerobic vs. anaerobic rates in river vs. lake systems ).

- Apply multivariate regression to isolate variables (e.g., pH, organic matter, microbial activity).

- Use sensitivity analysis to rank factors by impact (e.g., oxygen availability > pH > sediment type ).

Q. What experimental protocols ensure reproducibility in cyflufenamid residue studies?

Methodological Rigor:

Q. How to design a risk assessment framework for cyflufenamid residues in multi-compartment environments (soil, water, crops)?

Integrated Modeling Approach:

- Combine degradation kinetics (half-lives), bioaccumulation factors, and exposure pathways.

- Validate models with field data (e.g., EFSA’s MRL risk assessment for consumer health ).

- Incorporate uncertainty analysis for regulatory decision-making (e.g., confirmatory data gaps noted by EFSA ).

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., degradation studies , analytical validations ) over secondary summaries.

- Ethical Compliance : Obtain chemical handling approvals and disclose conflicts of interest (e.g., funding sources ).

- Data Transparency : Use repositories like Zenodo for sharing spectra, chromatograms, and raw datasets .

For unresolved queries, consult institutional libraries for chemical databases (e.g., CAS RN 180409-60-3 ) or regulatory updates (e.g., EU MRL revisions ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.